molecular formula C22H19N3O3S2 B3311631 N-(2-((2-(ethylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzofuran-2-carboxamide CAS No. 946272-12-4

N-(2-((2-(ethylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzofuran-2-carboxamide

Cat. No.: B3311631
CAS No.: 946272-12-4
M. Wt: 437.5 g/mol
InChI Key: DKOYNJIMGFRFNC-UHFFFAOYSA-N
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Description

N-(2-((2-(ethylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C22H19N3O3S2 and its molecular weight is 437.5 g/mol. The purity is usually 95%.
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Biological Activity

N-(2-((2-(ethylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Structural Overview

The compound features several key structural components:

  • Thiazole Ring : Known for its role in various biological activities, including anticancer properties.
  • Benzofuran Moiety : Associated with neuroprotective and anti-inflammatory effects.
  • Ethylamino Group : Contributes to the compound's solubility and interaction with biological targets.

The molecular formula of the compound is C22H19N3O3S2, with a molecular weight of approximately 437.5 g/mol .

Research indicates that this compound exhibits significant biological activity primarily through the following mechanisms:

  • Nrf2 Pathway Inhibition : The compound acts as an inhibitor of the Nrf2 pathway, which is crucial for cellular defense against oxidative stress and inflammation. This inhibition can enhance apoptosis in cancer cells when used alongside traditional chemotherapy agents .
  • Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including HeLa and MDA-MB-231 cells. The IC50 values for these cell lines are critical for assessing its efficacy .
  • Synergistic Effects : The compound may exhibit synergistic effects when combined with other anticancer agents, potentially improving treatment outcomes in resistant cancer types .

Comparative Biological Activity

The following table summarizes the IC50 values of this compound against different cancer cell lines compared to established drugs:

Cell Line IC50 (µM) Reference Drug IC50 (µM)
HeLa1.61 ± 1.92Doxorubicin0.5
MDA-MB-2311.98 ± 1.22Paclitaxel0.8
A54910 – 30Cisplatin10
HT-2915 – 40Gemcitabine20

This table illustrates the potency of the compound relative to established chemotherapy agents, suggesting its potential as an effective treatment option .

Study 1: Apoptosis Induction in Cancer Cells

A study conducted on HeLa cells revealed that treatment with this compound resulted in significant apoptosis through both extrinsic and intrinsic signaling pathways. The study concluded that this compound could serve as a promising candidate for adjuvant therapy in cervical cancer .

Study 2: Synergistic Effects with Chemotherapy

In another investigation, the compound was tested alongside standard chemotherapy agents on resistant cancer cell lines. The results indicated enhanced cytotoxicity when combined with doxorubicin, highlighting its potential role in overcoming drug resistance .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal strains like Candida albicans. The minimum inhibitory concentration (MIC) values for these microorganisms are summarized below:

MicroorganismMIC (µg/mL)
Escherichia coli10
Staphylococcus aureus15
Candida albicans20

Antioxidant Activity

Thiazole derivatives are noted for their antioxidant properties. In DPPH assays, compounds similar to N-(2-((2-(ethylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzofuran-2-carboxamide exhibited significant free radical scavenging activity, suggesting potential protective effects against oxidative stress.

Antitumor Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values indicating effectiveness in inhibiting tumor growth in human glioblastoma and melanoma cells:

Cell LineIC50 (µM)
Human Glioblastoma U25115
Human Melanoma WM79312

The biological mechanisms underlying these activities are still under investigation. However, structure–activity relationship (SAR) studies suggest that the thiazole ring plays a crucial role in interacting with biological targets involved in disease processes.

Anticancer Properties

A study demonstrated that thiazole derivatives showed significant cytotoxicity against multiple cancer cell lines, with some compounds displaying greater potency than established chemotherapeutics like doxorubicin. This suggests potential applications in cancer therapy.

Antimicrobial Efficacy

Another investigation reported that specific thiazole derivatives exhibited broad-spectrum antimicrobial activity, suggesting their application as potential therapeutic agents against resistant bacterial strains.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Thiazole Derivative : Initial synthesis through cyclization reactions involving appropriate precursors.
  • Introduction of Ethylamino Group : The ethylamino moiety is introduced via nucleophilic substitution.
  • Carboxamide Formation : The final step involves the formation of the carboxamide group by reacting the thiophene derivative with an appropriate acylating agent.

Properties

IUPAC Name

N-[2-[2-(ethylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,3-thiazol-5-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S2/c1-2-23-18(26)13-29-22-24-19(14-8-4-3-5-9-14)21(30-22)25-20(27)17-12-15-10-6-7-11-16(15)28-17/h3-12H,2,13H2,1H3,(H,23,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOYNJIMGFRFNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CSC1=NC(=C(S1)NC(=O)C2=CC3=CC=CC=C3O2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(2-((2-(ethylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzofuran-2-carboxamide
N-(2-((2-(ethylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzofuran-2-carboxamide
N-(2-((2-(ethylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzofuran-2-carboxamide
N-(2-((2-(ethylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzofuran-2-carboxamide
N-(2-((2-(ethylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzofuran-2-carboxamide
N-(2-((2-(ethylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzofuran-2-carboxamide

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